![molecular formula C15H12ClN3O2S2 B2555639 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]thio}-N-(2-furylmethyl)acetamide CAS No. 864919-50-6](/img/structure/B2555639.png)

2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]thio}-N-(2-furylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

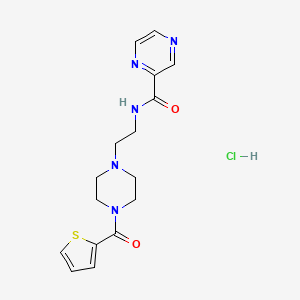

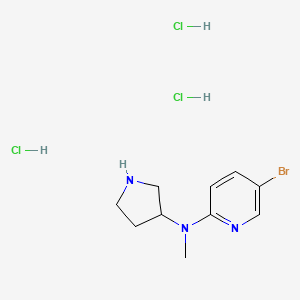

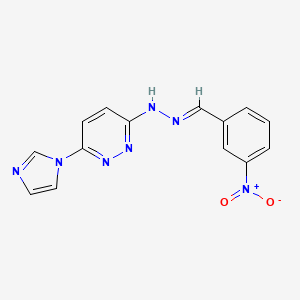

“2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]thio}-N-(2-furylmethyl)acetamide” is a chemical compound with the molecular formula C15H12ClN3O2S2. It has an average mass of 365.858 Da and a monoisotopic mass of 365.005951 Da . The compound is part of the 1,3,4-thiadiazole class of heterocycles, which are known for their broad types of biological activity .

Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-thiadiazole ring, which is a 5-membered ring system containing a sulfur atom and two nitrogen atoms. This ring is connected to a 2-chlorophenyl group, a furylmethyl group, and an acetamide group .

Scientific Research Applications

Structural Analysis

Compounds similar to 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]thio}-N-(2-furylmethyl)acetamide have been studied for their structural properties. For instance, N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide and its analogs show 'V' shaped molecular structures with significant intermolecular interactions like hydrogen bonds and C–H···π interactions, contributing to 3-D arrays in crystalline forms (Boechat et al., 2011).

Crystallography

2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, a related compound, has been analyzed for its crystal structure. It demonstrated a specific orientation between the chlorophenyl and thiazole rings, linked via C—H⋯O intermolecular interactions (Saravanan et al., 2016).

Synthesis and Application

Synthesis methods for similar compounds have been explored. For instance, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared via carbodiimide condensation, indicating a potential route for synthesizing related compounds (Yu et al., 2014).

Antibacterial Potential

Certain derivatives of thiadiazole and acetamide, similar to the compound , have shown potential antibacterial properties. For instance, synthesized 4-Oxo-thiazolidines and 2-Oxo-azetidines demonstrated moderate to good activity against gram-positive and gram-negative bacteria (Desai et al., 2008).

Antimicrobial Properties

Compounds like 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and its derivatives, through various chemical transformations, have shown moderate antimicrobial activity against bacterial and fungal strains (Sah et al., 2014).

Photovoltaic Efficiency and Protein Interactions

Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, which are structurally related, have shown potential in light harvesting efficiency and photovoltaic applications. Additionally, these compounds exhibit interactions with proteins like Cyclooxygenase 1 (COX1), indicating potential biological applications (Mary et al., 2020).

Future Directions

properties

IUPAC Name |

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O2S2/c16-12-6-2-1-5-11(12)14-18-15(23-19-14)22-9-13(20)17-8-10-4-3-7-21-10/h1-7H,8-9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGCBXNFYRRIMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=CO3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]thio}-N-(2-furylmethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2555559.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2555573.png)

![[(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid](/img/structure/B2555574.png)

![4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride](/img/structure/B2555577.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2555578.png)